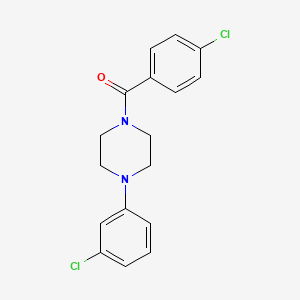

1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-chlorophenyl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O/c18-14-6-4-13(5-7-14)17(22)21-10-8-20(9-11-21)16-3-1-2-15(19)12-16/h1-7,12H,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSBXBIGUYIJAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188318 | |

| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346724-06-9 | |

| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=346724-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Chlorophenyl)[4-(3-chlorophenyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 4 Chlorobenzoyl 4 3 Chlorophenyl Piperazine

Established Synthetic Routes to the Core Piperazine (B1678402) Structure

The formation of the functionalized piperazine ring is the foundational stage in the synthesis of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine. This typically involves creating the key intermediate, 1-(3-chlorophenyl)piperazine (B195711), upon which further modifications are made.

Nucleophilic Substitution Strategies for Piperazine Functionalization

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions, which act as efficient nucleophiles. researchgate.net This nucleophilicity is the basis for its functionalization. The synthesis of N-arylpiperazines can be achieved through several methods, including the reaction of an appropriate aniline precursor with bis(2-chloroethyl)amine hydrochloride. nih.gov This classic approach, while effective, often requires elevated temperatures and long reaction times. nih.gov

More contemporary and versatile methods for N-arylpiperazine synthesis involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction allows for the direct formation of a carbon-nitrogen (C-N) bond between an aryl halide and the piperazine nitrogen, offering a powerful alternative to traditional methods. nih.govresearchgate.net The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

Precursor Synthesis and Intermediate Derivatization (e.g., 1-(3-chlorophenyl)piperazine as an intermediate)

The primary intermediate for the target compound is 1-(3-chlorophenyl)piperazine. A common synthetic route to this precursor starts with the reaction of 3-chloroaniline and bis(2-chloroethyl)amine hydrochloride. google.comgoogle.com This condensation reaction builds the piperazine ring onto the aniline.

Another established pathway involves a three-step process beginning with diethanolamine. google.comgoogle.com

Diethanolamine is reacted with thionyl chloride to produce bis(2-chloroethyl)amine hydrochloride. google.comgoogle.com

This product is then reacted with 3-chloroaniline, typically in a solvent like xylene, to form 1-(3-chlorophenyl)piperazine hydrochloride. google.comgoogle.comglobalresearchonline.net

The hydrochloride salt can then be used directly or converted to the free base for subsequent reactions.

This intermediate is a crucial building block, providing the 4-(3-chlorophenyl)piperazine core ready for the final acylation step.

Acylation and Arylation Techniques for Benzoyl and Phenyl Group Introduction

With the 1-(3-chlorophenyl)piperazine intermediate in hand, the final step is the introduction of the 1-(4-chlorobenzoyl) group. This is typically achieved through acylation.

Reaction of Piperazine with Substituted Benzoyl Chlorides

The introduction of the benzoyl group is a standard nucleophilic acyl substitution reaction. The 1-(3-chlorophenyl)piperazine intermediate is reacted with 4-chlorobenzoyl chloride. nih.gov The secondary amine on the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758), and in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. nih.govijpsr.com The reaction proceeds readily at room temperature, yielding the final product, this compound. nih.gov

Table 1: General Conditions for Acylation of Piperazine Derivatives

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 1-(3-chlorophenyl)piperazine | 4-chlorobenzoyl chloride | Triethylamine | Dichloromethane (MDC) | 0 °C to Room Temperature |

Coupling Reactions for Substituted Phenyl Attachment

While the synthesis of the target compound typically proceeds by first forming 1-(3-chlorophenyl)piperazine, it is important to note the broader context of phenyl group attachment in modern organic synthesis. The Buchwald-Hartwig amination reaction is a cornerstone for the palladium-catalyzed C-N bond formation between aryl halides and amines, including piperazine. researchgate.netnih.govnih.gov This method is highly versatile due to innovations in catalyst design and improvements in reaction conditions. researchgate.net It allows for the coupling of various substituted aryl halides with piperazine, often with high yields and functional group tolerance. nih.govrsc.org This approach could theoretically be used to attach the 3-chlorophenyl group to a piperazine already substituted with the 4-chlorobenzoyl group, or vice-versa, showcasing the modularity of modern synthetic strategies. znaturforsch.com

Optimization of Reaction Conditions and Yields in Academic Synthesis

The efficiency of synthesizing this compound and its precursors is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted to maximize yield and purity include the choice of solvent, reaction temperature, catalyst system (if applicable), and the nature of the base used.

For the synthesis of the 1-(3-chlorophenyl)piperazine intermediate via alkylation of 3-chloroaniline, reaction conditions are critical. One patent describes a process where 1-(3-chlorophenyl)piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in a mixture of acetone and water with sodium hydroxide at 0-10°C, followed by stirring at room temperature, resulting in a 66% yield of the N-alkylated product. prepchem.com In another example, the condensation of 3-chloroaniline with bis(2-chloroethyl)amine hydrochloride is performed under reflux in xylene for 24 hours. google.com

In the final acylation step, the reaction of 1-(4-chlorobenzhydryl)piperazine (a structurally related compound) with various benzoyl chlorides was optimized using triethylamine as a base in dichloromethane at room temperature for 5-6 hours, achieving yields between 73% and 90%. nih.gov The optimization of solvent choice is crucial; studies on similar multi-component reactions show that yields can vary dramatically between solvents like water, acetonitrile (B52724), DMF, and ethanol, with refluxing ethanol often providing superior results. researchgate.net Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields, with some arylpiperazine syntheses being completed in minutes. mdpi.com

Table 2: Example of Reaction Parameters for a Related Synthesis Step

| Step | Reactants | Solvent | Temperature | Time | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| N-Alkylation | 1-(3-chlorophenyl)piperazine HCl, 1-bromo-3-chloropropane | Water/Acetone | 0-10 °C then RT | 16 hours | 66% | prepchem.com |

| Acylation | 1-(4-chlorobenzhydryl)piperazine, Benzoyl Chlorides | Dichloromethane | Room Temperature | 5-6 hours | 73-90% | nih.gov |

Derivatization and Analog Synthesis Strategies

The molecular framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse range of analogs. These derivatization strategies are crucial for exploring structure-activity relationships (SAR) and optimizing the compound's properties for various research applications. The primary approaches involve modifications on the two aromatic rings—the 4-chlorobenzoyl and the 3-chlorophenyl moieties—and functionalization of the central piperazine ring.

The 4-chlorobenzoyl group is a common starting point for analog synthesis. The primary strategy for modifying this part of the molecule involves the reaction of the precursor, 1-(3-chlorophenyl)piperazine, with a variety of substituted benzoyl chlorides. This nucleophilic acyl substitution reaction is a robust and versatile method for introducing diverse functionalities onto the benzoyl ring.

By varying the substituent on the benzoyl chloride, a wide array of derivatives can be synthesized. Research on analogous structures, such as 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, demonstrates this principle effectively. nih.govresearchgate.net In these studies, 1-(4-chlorobenzhydryl)piperazine is treated with different benzoyl chlorides in the presence of a base like triethylamine in a solvent such as dichloromethane. nih.gov This general method allows for the introduction of electron-donating or electron-withdrawing groups at various positions on the benzoyl ring, which can significantly influence the electronic properties and biological activity of the resulting molecule.

Table 1: Examples of Analog Synthesis via Modification of the Benzoyl Moiety This table is based on a synthetic strategy applied to an analogous piperazine scaffold.

| Substituent (R) on Benzoyl Chloride | Resulting Moiety | Yield (%) | Reference |

| 4-Fluoro | 1-(4-Fluorobenzoyl) | 81 | researchgate.net |

| 4-Bromo | 1-(4-Bromobenzoyl) | 75 | researchgate.net |

| 4-Methoxy | 1-(4-Methoxybenzoyl) | 73 | researchgate.net |

| 4-Nitro | 1-(4-Nitrobenzoyl) | 76 | researchgate.net |

| 2,4-Difluoro | 1-(2,4-Difluorobenzoyl) | 90 | researchgate.net |

Altering the substitution pattern on the 3-chlorophenyl ring is another key strategy for generating analogs. This allows for the exploration of how the position and nature of substituents on this aryl group affect molecular interactions. The synthesis of these analogs typically begins with a suitably substituted aniline, which is then used to construct the substituted phenylpiperazine core before the final acylation step.

Structure-activity relationship studies on related compounds have shown that both the nature and the position of substituents on the phenyl ring attached to the piperazine are fundamental influences on activity. nih.gov For instance, analogs can be created where the chlorine atom is moved to the para or ortho position, or replaced entirely with other groups like fluorine, trifluoromethoxy, or methyl groups. nih.govnih.gov The synthesis of derivatives with multiple substitutions, such as 3,4-difluoro or 3-chloro-4-fluoro patterns, has also been explored to fine-tune electronic and steric properties. nih.gov

These modifications are critical in medicinal chemistry for mapping the binding pocket of a biological target and optimizing selectivity and potency. The prevalence of various substituted phenylpiperazines, such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(4-chlorophenyl)piperazine (pCPP), in research highlights the importance of this substitution pattern. nih.gov

Table 2: Representative Substituent Variations on the Phenylpiperazine Moiety

| Original Moiety | Modified Moiety Example | Rationale for Modification | Reference |

| 3-Chlorophenyl | 4-Chlorophenyl | Investigate positional isomer effects | nih.gov |

| 3-Chlorophenyl | 4-Fluorophenyl | Evaluate halogen substitution effects | nih.gov |

| 3-Chlorophenyl | 3,4-Difluorophenyl | Modulate electronic properties | nih.gov |

| 3-Chlorophenyl | 4-Trifluoromethoxyphenyl | Introduce a bulky, lipophilic group | nih.gov |

| 3-Chlorophenyl | 4-Methoxyphenyl | Introduce an electron-donating group | researchgate.net |

While modifications typically focus on the N-aryl and N-aroyl substituents, the piperazine ring itself can be a target for derivatization. Since both nitrogen atoms in the parent compound are already substituted, further functionalization involves reactions at the carbon atoms of the piperazine heterocycle. Such C-H functionalization introduces substituents directly onto the ring, adding structural complexity and providing new vectors for molecular interactions. nih.gov

Modern synthetic methods offer pathways to achieve this. Photoredox catalysis, for example, has emerged as a powerful tool for the C-H arylation of N-alkylpiperazines. nih.govencyclopedia.pub This method can forge new carbon-carbon bonds at the α-position to a nitrogen atom under mild conditions, allowing for the introduction of aryl or vinyl groups. nih.gov While challenging, these advanced strategies allow for the creation of analogs that would be inaccessible through traditional synthetic routes.

Although direct C-H functionalization of this compound is not widely reported, the principles are established within the broader chemistry of piperazines. nih.gov The synthesis of complex drug molecules often features piperazine rings with carbon-based substituents, underscoring the importance of this derivatization strategy in developing novel chemical entities. nih.govmdpi.com

Table 3: Potential Strategies for Piperazine Ring Functionalization

| Strategy | Description | Potential Outcome | Reference |

| Photoredox C-H Arylation | Uses a photocatalyst (e.g., Iridium-based) to activate a C-H bond on the piperazine ring for coupling with an aryl partner. | Introduction of an aryl group at a carbon atom of the piperazine ring. | nih.govencyclopedia.pub |

| α-Lithiation Trapping | Deprotonation of a C-H bond adjacent to a nitrogen using a strong base, followed by reaction with an electrophile. | Introduction of various electrophilic groups onto the piperazine ring. | nih.gov |

| Anodic Oxidation | An electrochemical method that can be used to introduce alkoxy groups at the α-position of the piperazine ring. | Formation of an aminal that can be further diversified. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the connectivity and chemical environment of each atom within the molecule.

Proton NMR (¹H NMR) provides specific information about the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the aromatic rings and the piperazine (B1678402) core.

The protons of the 4-chlorobenzoyl group typically appear as two doublets in the aromatic region of the spectrum, a result of the symmetrical substitution pattern. Similarly, the 3-chlorophenyl group gives rise to a more complex set of signals in the aromatic region due to its meta-substitution. The protons on the piperazine ring are observed as multiplets in the aliphatic region of the spectrum, with their chemical shifts indicating their proximity to the electron-withdrawing benzoyl and chlorophenyl groups.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons (4-chlorobenzoyl) | 7.45 | d | 8.4 |

| Aromatic Protons (4-chlorobenzoyl) | 7.35 | d | 8.4 |

| Aromatic Protons (3-chlorophenyl) | 7.20 - 6.80 | m | - |

| Piperazine Protons | 3.80 - 3.20 | m | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The spectrum will show signals for the carbonyl carbon of the benzoyl group at a characteristic downfield chemical shift. The aromatic carbons of both the 4-chlorobenzoyl and 3-chlorophenyl rings will appear in the typical aromatic region, with their specific shifts influenced by the chlorine substituents. The carbon atoms of the piperazine ring will be observed in the aliphatic region.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | ~170 |

| Aromatic Carbons | 150 - 115 |

| Piperazine Carbons | 50 - 45 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that allows for the analysis of the intact molecule with minimal fragmentation.

In a typical ESI-HRMS experiment, the compound is ionized to produce a protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured with very high accuracy. This allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated theoretical mass. The isotopic pattern, particularly the presence of two chlorine atoms, provides further confirmation of the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds.

Key characteristic absorption bands in the IR spectrum include a strong band for the carbonyl (C=O) stretching of the amide group, typically observed around 1640-1660 cm⁻¹. The spectrum also shows absorptions corresponding to C-H stretching of the aromatic rings and the piperazine moiety, as well as C-N stretching vibrations. The presence of the C-Cl bonds can also be identified by their characteristic absorptions in the fingerprint region of the spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Amide C=O | Stretching | 1640 - 1660 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| C-N | Stretching | 1350 - 1000 |

| C-Cl | Stretching | 800 - 600 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool for these purposes.

A validated HPLC method is crucial for the quantitative determination of the purity of this compound and for the detection of any impurities. Method development involves optimizing various parameters to achieve good separation and resolution of the main compound from any potential by-products or starting materials.

Key aspects of HPLC method development include the selection of an appropriate stationary phase (e.g., a C18 column), a mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), a suitable flow rate, and a detection wavelength where the compound exhibits strong UV absorbance.

Once developed, the method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. This validation provides confidence in the reliability of the purity data obtained for different batches of the compound.

Table 4: Typical HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with additives like formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions. silicycle.com In the synthesis of N-arylpiperazine derivatives, such as this compound, TLC is routinely employed to track the consumption of starting materials and the formation of the product. mdpi.comglobalresearchonline.net This method allows for the qualitative assessment of a reaction's progression towards completion, helping to determine the appropriate reaction time before proceeding with work-up and purification. libretexts.orgyoutube.com

The synthesis of this compound would typically involve the acylation of 1-(3-chlorophenyl)piperazine (B195711) with 4-chlorobenzoyl chloride. To monitor this reaction, small aliquots of the reaction mixture are taken at regular intervals and spotted onto a TLC plate, typically coated with silica (B1680970) gel as the stationary phase. libretexts.org Alongside the reaction mixture, spots of the starting materials, 1-(3-chlorophenyl)piperazine and 4-chlorobenzoyl chloride, are also applied for comparison. A "co-spot," containing both the reaction mixture and the limiting reactant, is often used to confirm the identity of the starting material spot in the reaction lane. libretexts.org

The plate is then developed in a suitable mobile phase, which is a solvent system optimized to achieve clear separation of the components. For compounds of this nature, a mixture of a non-polar solvent and a more polar solvent, such as hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol, is common. mdpi.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).

As the reaction proceeds, the TLC plate will show the spot corresponding to the limiting reactant diminishing in intensity, while a new spot, corresponding to the more non-polar amide product, appears and intensifies. libretexts.org The reaction is generally considered complete when the spot for the limiting reactant is no longer visible in the reaction mixture lane.

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Compound | Role | Polarity | Expected Rf Value* | Observation |

| 1-(3-chlorophenyl)piperazine | Starting Material | High (due to secondary amine) | Low | Spot diminishes over time |

| 4-chlorobenzoyl chloride | Starting Material | Medium | Intermediate | Spot diminishes over time |

| This compound | Product | Low (tertiary amide) | High | New spot appears and intensifies |

*Note: Rf values are dependent on the specific TLC plate and mobile phase composition used. The values presented are relative expectations based on molecular polarity.

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. It is the gold standard for determining the precise molecular geometry, bond lengths, bond angles, and intermolecular interactions of a compound. For a molecule like this compound, which is achiral, X-ray crystallography serves to unambiguously confirm its constitution and preferred solid-state conformation.

The process involves growing a high-quality single crystal of the compound, a step that can be challenging for some arylpiperazine derivatives which may form amorphous solids or glasses. researchgate.net Once a suitable crystal is obtained, it is mounted on a diffractometer, and a beam of X-rays is directed at it. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of structurally similar compounds allows for well-founded predictions of its key conformational features. It is anticipated that the central piperazine ring would adopt a stable chair conformation, as is common for this heterocyclic system. researchgate.net The analysis would also reveal the relative orientations of the 3-chlorophenyl and 4-chlorobenzoyl substituents, including the torsion angles that define their spatial relationship. This information is crucial for understanding the molecule's shape and potential interactions in a biological context.

Table 2: Illustrative Crystallographic Data for a Related Compound, 1,4-Bis(4-chlorobenzoyl)piperazine researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₈H₁₆Cl₂N₂O₂ |

| Formula Weight | 363.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.892 (2) |

| b (Å) | 5.3787 (11) |

| c (Å) | 12.977 (3) |

| β (°) | 99.43 (3) |

| Volume (ų) | 818.5 (3) |

| Z (molecules/unit cell) | 2 |

Note: This data is for a structurally related molecule and is provided for illustrative purposes to represent typical crystallographic parameters for this class of compounds. researchgate.net

Pharmacological Mechanisms and Molecular Target Interactions in Vitro and Preclinical Investigations

Receptor Binding Profiles

Serotonin (B10506) Receptor Affinity (e.g., 5-HT2c receptor agonism)

The interaction of arylpiperazine compounds with serotonin (5-HT) receptors is well-documented. The parent compound, 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), is a known agonist at the 5-HT2c receptor. However, the addition of a benzoyl group at the N1 position significantly alters this activity. One study investigating a series of phenylpiperazines and benzoylpiperazines found that while several phenylpiperazine derivatives displayed nanomolar affinities for 5-HT1 sites, the corresponding benzoylpiperazines were essentially inactive at both 5-HT1 and 5-HT2 sites. nih.gov This suggests that the 4-chlorobenzoyl moiety in 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine would likely lead to a significant reduction or complete loss of affinity for serotonin receptors compared to its m-CPP analogue.

Interactive Data Table: Serotonin Receptor Affinity of Related Phenylpiperazines

| Compound | 5-HT1 Receptor Affinity (Ki, nM) | 5-HT2 Receptor Affinity (Ki, nM) |

| 1-(2-Methoxyphenyl)piperazine | 35 | >3,500 |

| 1-[3-(Trifluoromethyl)phenyl]piperazine (TFMPP) | 20 | 160 |

| Benzoylpiperazine Derivatives | Generally Inactive | Generally Inactive |

Data sourced from a study on phenyl- and benzoylpiperazines. nih.gov

Dopamine (B1211576) Transporter (DAT) Binding and Modulation

Arylpiperazine derivatives have been investigated for their affinity to the dopamine transporter (DAT). Structure-activity relationship studies of various piperazine (B1678402) derivatives have shown that substitutions on both the phenyl ring and the piperazine nitrogen can modulate DAT binding. For instance, a series of 1-piperazino-3-phenylindans with substitutions on the piperazine ring demonstrated potent D1 and D2 affinity. nih.gov While direct data for this compound is unavailable, the presence of the substituted arylpiperazine core suggests a potential for interaction with dopamine receptors and transporters. However, the specific nature and affinity of this interaction would be highly dependent on the conformational effects of the 4-chlorobenzoyl group.

Adrenergic Receptor (e.g., α1-adrenoceptor antagonism) Interactions

Certain 1,4-substituted piperazine derivatives have shown significant affinity for α1-adrenoceptors. A study on a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives found that several compounds displaced [3H]prazosin from α1-adrenoceptor binding sites in the low nanomolar range. nih.gov The most active compounds in this series possessed an o-methoxyphenylpiperazine moiety, suggesting this group plays a key role in α1-adrenoceptor affinity. nih.gov Given that this compound does not share this specific substitution pattern, its affinity for adrenergic receptors may differ significantly. The 3-chlorophenyl group and the 4-chlorobenzoyl group would present a different set of steric and electronic properties to the receptor binding pocket.

Interactive Data Table: α1-Adrenoceptor Affinity of Substituted Piperazine Derivatives

| Compound | α1-Adrenoceptor Affinity (Ki, nM) |

| 1-[3-(2,6-dimethylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.4 |

| 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine | 2.1 |

Data from a study on 1,4-substituted piperazine derivatives. nih.gov

Other G-Protein Coupled Receptor (GPCR) Engagements

Arylpiperazines are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of G-protein coupled receptors (GPCRs). mdpi.com This versatility arises from the modular nature of the arylpiperazine structure, which allows for modifications that can tune affinity and selectivity for various GPCRs, including serotonin, dopamine, and adrenergic receptors. mdpi.com Without specific screening data for this compound, it is plausible that it could exhibit off-target binding to other GPCRs, but the specific profile remains to be determined experimentally.

Enzyme Inhibition and Modulation

Cyclooxygenase (COX) Enzyme Interactions (e.g., COX-II)

Recent research has explored piperazine derivatives as potential inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key target in inflammation. A study on benzhydrylpiperazine-based compounds identified derivatives with potent dual COX-2 and 5-lipoxygenase (5-LOX) inhibitory activity. rsc.org Notably, a compound with a 4-chloro substitution on a terminal phenyl ring demonstrated a COX-2 inhibition IC50 value of 0.25 µM. rsc.org Although the core structure of these compounds differs from this compound, the finding that a chloro-substituted arylpiperazine can inhibit COX-2 suggests a potential, albeit unconfirmed, for similar activity in the subject compound. Another study on substituted aryl piperazine ligands also showed dual 5-hLOX/COX-2 inhibition. nih.gov

Interactive Data Table: COX-2 Inhibitory Activity of a Related Benzhydrylpiperazine Derivative

| Compound | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) |

| Benzhydrylpiperazine derivative with 4-Cl substitution | 0.25 ± 0.03 | 7.87 ± 0.33 |

Data from a study on benzhydrylpiperazine-based dual COX-2/5-LOX inhibitors. rsc.org

Matrix Metalloproteinase (MMP) and Carbonic Anhydrase Inhibition by Related Piperazine Derivatives

While direct studies on the MMP inhibitory activity of this compound are not extensively documented, the piperazine scaffold is a recognized structural motif in the design of MMP inhibitors. Research into a new generation of cyclic MMP inhibitors derived from dl-piperazinecarboxylic acid has highlighted the key features for potent inhibition. These include the incorporation of a bidentate chelating agent for the catalytic Zn2+ ion, such as a hydroxamic acid, and the strategic placement of functional groups to occupy specific pockets of the enzyme active site. nih.gov For instance, a sulfonamide group at the 1N-position of the piperazine ring has been shown to effectively fill the S1' pocket of the enzyme. nih.gov Furthermore, the attachment of various functional groups at the 4N-position can be optimized to enhance potency. nih.gov One such inhibitor demonstrated high affinity for MMPs 1, 3, 9, and 13, with IC50 values of 24, 18, 1.9, and 1.3 nM, respectively. nih.gov X-ray crystallography of this inhibitor co-crystallized with MMP-3 provided detailed insights into the crucial binding interactions, establishing a foundational scaffold geometry for piperazine-based MMP inhibitors. nih.gov

In the context of carbonic anhydrase (CA) inhibition, piperazine derivatives have been investigated for their potential to treat a range of diseases, including glaucoma and cancer. mdpi.com A series of chiral piperazines featuring a (2-hydroxyethyl) group were synthesized and evaluated for their inhibitory activity against four human CA (hCA) isoforms: I, II, IV, and IX. mdpi.com Several of these compounds exhibited potent, nanomolar-range inhibition and displayed a preference for inhibiting the tumor-associated hCA IX isoform. mdpi.com The design of these inhibitors typically involves connecting a Zn-binding moiety, such as a 4-sulfamoylbenzoyl group, to one of the piperazine nitrogen atoms, while the other nitrogen is functionalized with various substituents to modulate activity and selectivity. mdpi.com Interestingly, some piperazine derivatives have also been identified as CA activators, a property that may have applications in cognition and tissue engineering. nih.gov An investigation into a range of N-aryl-, N-alkyl-, and N-acyl-piperazines revealed that while unsubstituted piperazine was inactive, many of its derivatives showed activating properties against cytosolic hCA isoforms I, II, and VII. nih.gov

| Compound Class | Target Enzyme | Key Structural Features for Activity | Potency |

|---|---|---|---|

| Piperazinecarboxylic acid derivatives | MMPs | Hydroxamic acid (Zn2+ chelation), 1N-sulfonamide (S1' pocket), 4N-functional groups | High affinity for MMP-1, 3, 9, and 13 (nM range) |

| Chiral piperazines with (2-hydroxyethyl) group | Carbonic Anhydrases | 4-sulfamoylbenzoyl moiety (Zn-binding), varied N-substituents | Potent inhibition (nM range), selective for hCA IX |

| N-substituted piperazines | Carbonic Anhydrases | Varied N-aryl, N-alkyl, N-acyl groups | Moderate to weak activation of hCA I, II, and VII |

Topoisomerase II Activity Inhibition in Cellular Models

The potential for piperazine-containing compounds to inhibit topoisomerase II (Topo II) has been explored in the context of anticancer drug development. The rational design of novel compounds has involved the introduction of substituted phenylpiperazines into various scaffolds to target this essential enzyme. nih.gov One study focused on a series of 1,2-benzothiazine derivatives incorporating differentially substituted phenylpiperazines, designed with reference to known Topo II inhibitors like dexrazoxane. nih.gov Molecular docking studies of these compounds revealed their ability to interact with DNA, forming stable complexes, and to bind within the active center of topoisomerase IIα. nih.gov For example, the compound BS230, which features a 4-(3,4-dichlorophenyl)-1-piperazinyl moiety, demonstrated significant antitumor activity and was shown through molecular docking to bind to both the DNA-Topo II complex and the minor groove of DNA. nih.gov This suggests that the piperazine ring, when appropriately substituted, can play a crucial role in the interaction with this key cellular target.

Neurotransmission System Modulation

GABA-ergic System Influence

Arylpiperazine derivatives have been identified as having modulatory effects on the GABAA receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Studies have shown that while native piperazine can act as a weak GABAA receptor blocker, many of its N-aryl derivatives function as moderately to highly potent GABAA antagonists. mdpi.com In fact, some N-aryl piperazines have demonstrated a potency several times greater than that of the classic GABAA antagonist, bicuculline. mdpi.com

Dopaminergic System Modulation

The benzoylpiperazine chemical scaffold has been implicated in the modulation of the dopaminergic system. A comparative study of benzylpiperazine and benzoylpiperazine in a dopaminergic human neuroblastoma cell line (SH-SY5Y) revealed that both compounds can induce cellular neurotoxicity. Specifically, these piperazine derivatives were found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis. The study evaluated the effects of these compounds on several key cellular markers, including the generation of reactive oxygen species, lipid peroxidation, mitochondrial complex-I activity, and the expression of proteins involved in apoptosis such as Bax, Bcl-2, and caspase-3. These findings provide a foundational understanding of the potential neurotoxic mechanisms of piperazine derivatives that can lead to neuronal cell death.

| Compound Class | Cellular Model | Observed Effects |

|---|---|---|

| Benzylpiperazine and Benzoylpiperazine | Dopaminergic human neuroblastoma (SH-SY5Y) | Induction of oxidative stress, Inhibition of mitochondrial functions, Stimulation of apoptosis |

Serotonergic System Modulation

The modulation of the serotonergic system is a well-documented activity of arylpiperazine derivatives, particularly 1-(3-chlorophenyl)piperazine (m-CPP), a close structural analog of the title compound. m-CPP is recognized as a serotonin (5-HT) agonist and is known to directly stimulate postsynaptic 5-HT receptors. In addition to its receptor agonist activity, m-CPP has been shown to have an appreciable affinity for 5-HT transporters, with an IC50 of 230 nM. This interaction with the serotonin transporter can lead to an increase in extracellular 5-HT levels.

Behavioral studies in rats have shown that piperazine-type 5-HT agonists, including m-CPP, can produce a dose-dependent suppression of spontaneous ambulatory behavior. This effect is believed to be mediated by the stimulation of 5-HT receptors, as it can be blocked by 5-HT antagonists. The effects of m-CPP on locomotor activity are thought to be associated with the selective activation of 5-HT1B and/or 5-HT1C receptors.

Intracellular Signaling Pathway Modulation

The piperazine moiety is a component of molecules that have been shown to modulate critical intracellular signaling pathways. For instance, a potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation, incorporates a piperazine ring in its structure. This compound, a tricyclic benzonaphthyridinone, was found to inhibit the phosphorylation of substrates of both mTORC1 and mTORC2 in cells at nanomolar concentrations. This demonstrates that the piperazine scaffold can be integrated into structures that target fundamental intracellular signaling cascades.

Furthermore, the aforementioned neurotoxicity studies of benzoylpiperazine in dopaminergic cells point to the modulation of apoptosis-related signaling pathways. The observed effects on Bax, Bcl-2, and caspase-3 expression indicate an engagement with the cellular machinery that controls programmed cell death.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the pharmacological mechanisms of the compound This compound in the requested areas of investigation.

Therefore, this article cannot be generated as the required data on its effects on microtubule synthesis, cell cycle progression, angiogenesis, and apoptosis in non-human cellular models are not present in the public domain.

It is important to note that while research exists on other piperazine derivatives and their various biological activities, this information is not directly applicable to the specific compound and falls outside the strict scope of the requested article.

Structure Activity Relationship Sar Studies and Computational Approaches

Impact of Halogen Substituent Position on Pharmacological Activity (e.g., Chlorine at ortho vs. para positions)

The presence and position of halogen atoms on the aromatic rings are critical determinants of the molecule's pharmacological activity. In the case of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, the chlorine atoms are located at the para position of the benzoyl ring and the meta position of the phenyl ring.

Research into various phenylpiperazine derivatives has consistently shown that halogen substitution is essential for certain biological activities. For instance, studies on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated that compounds with halogen substituents (chloro, fluoro, bromo) on the benzoyl ring exhibited promising cytotoxic activity against various cancer cell lines. fda.gov The position of the substituent influences the electron density of the aromatic ring and can affect how the molecule binds to its target. The para position on the benzoyl group, as seen in the target compound, is often favored as it can enhance electron-withdrawing effects without introducing significant steric hindrance near the amide linkage.

On the other phenyl ring, the distinction between ortho, meta, and para substitution is crucial. The 1-(3-chlorophenyl)piperazine (B195711) (m-CPP) moiety is a known psychoactive substance, and its activity profile differs from its ortho (oCPP) and para (pCPP) isomers. nih.govnih.gov The meta position of the chlorine atom in the target compound is significant, as m-CPP itself is an active metabolite of several antidepressant drugs like trazodone. oup.com Furthermore, research on other complex phenylpiperazine derivatives has indicated that introducing two chlorine atoms on the phenyl ring, such as in a 3,4-dichlorophenyl configuration, can lead to the most potent cytotoxic activity within a series, suggesting that the electronic effects of these substituents are key to the compound's function. nih.gov

| Compound | Substituent (Position) | HUH7 (Liver) | MCF7 (Breast) | HCT-116 (Colon) |

|---|---|---|---|---|

| 5a | 4-Chloro (para) | 2.22 | 2.01 | 1.67 |

| 5b | 4-Fluoro (para) | 1.91 | 0.44 | 0.31 |

| 5d | 4-Bromo (para) | 2.11 | 2.00 | 1.22 |

Role of Benzoyl and Phenyl Moieties in Molecular Recognition

The two aromatic systems, the 4-chlorobenzoyl group and the 3-chlorophenyl group, serve as the primary recognition elements for engaging with biological targets. They are responsible for establishing critical interactions within receptor binding pockets or at enzyme active sites.

The benzoyl moiety, linked via an amide bond to the piperazine (B1678402) core, acts as a key interactive group. SAR studies on related N-benzoyl piperazine derivatives have shown that this part of the molecule is crucial for activity. For example, replacing a naphthalene (B1677914) moiety with a benzene (B151609) moiety in one series of transporter inhibitors abolished their effects, but the subsequent addition of a halogen to that benzene ring could restore activity. wikipedia.org This highlights the importance of the electronic nature and size of this aromatic system. In another study, the introduction of a large, bulky biphenyl (B1667301) group in place of a single phenyl ring on the benzoyl moiety resulted in lower inhibitory activity, suggesting that an optimal size and shape are required for effective binding. fda.gov

The 3-chlorophenyl group is equally vital. Phenylpiperazines are a well-established class of compounds with activity at various central nervous system receptors, particularly serotonergic and dopaminergic systems. mdpi.com The 3-chlorophenyl group specifically confers affinity for certain serotonin (B10506) receptors. mdpi.com This moiety typically engages in hydrophobic and van der Waals interactions within a binding pocket, and the chlorine atom can further modulate these interactions or participate in halogen bonding.

Contributions of the Piperazine Ring to Ligand-Target Interactions

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its structural and physicochemical properties. impactfactor.org In this compound, it serves several key functions:

Structural Scaffold: It acts as a semi-rigid linker that holds the benzoyl and phenyl moieties in a specific spatial orientation. This conformation is critical for the molecule to fit correctly into a biological target.

Physicochemical Modifier: The two nitrogen atoms of the piperazine ring significantly influence the molecule's properties. The nitrogen at position 1 is part of an amide bond, rendering it non-basic. However, the nitrogen at position 4, attached to the 3-chlorophenyl ring, remains basic. At physiological pH, this nitrogen can be protonated, acquiring a positive charge. This charge can facilitate strong ionic interactions or hydrogen bonds with acidic amino acid residues, such as aspartate or glutamate, in a target's binding site. nih.gov This ability to form charged interactions is often a key contributor to binding affinity.

Studies comparing piperazine-containing compounds to piperidine (B6355638) analogues have shown that this specific heterocyclic ring can be a critical structural element for achieving desired receptor activity. evitachem.com

Homologous Series Analysis to Delineate Optimal Structural Features

While specific homologous series analysis for this compound is not extensively documented in available literature, studies on closely related structures provide insight into the importance of optimal spacing and structure. Homologous series analysis involves systematic modification of a part of the molecule, such as elongating an alkyl chain, to determine the optimal structure for activity.

For example, in a study of dopamine (B1211576) D4 receptor ligands based on a chlorophenylpiperazine (B10847632) core, researchers modified the length of an alkyl chain linking the piperazine ring to a benzamide (B126) moiety. The results showed that elongating this chain from two to three carbons caused a significant decrease in receptor affinity. mdpi.com This demonstrates that the precise distance and geometric relationship between the key aromatic groups and the piperazine nitrogen are finely tuned for optimal receptor interaction. By inference, the direct linkage of the benzoyl and phenyl groups to the piperazine nitrogens in this compound represents a structurally compact arrangement that is likely optimized for its specific molecular targets.

Computational Chemistry and Molecular Docking Studies

Computational methods are powerful tools for understanding how this compound and related molecules interact with biological targets at an atomic level. These studies can predict how the ligand binds and what conformations are most stable.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. For phenylpiperazine derivatives, these studies have been instrumental in elucidating their mechanisms of action. Docking studies of anticancer phenylpiperazine compounds have shown their ability to bind to targets like the DNA-Topoisomerase II complex. nih.gov These models predict that the molecules can form hydrogen bonds with key amino acid residues and engage in hydrophobic interactions within the binding site. nih.gov

For this compound, a hypothetical binding mode based on analogous compounds would involve:

The 4-chlorobenzoyl and 3-chlorophenyl rings fitting into hydrophobic pockets of the receptor.

Potential π-π stacking interactions between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine) of the target.

The protonated N4-nitrogen of the piperazine ring forming a crucial hydrogen bond or a salt bridge with an acidic residue.

| Compound | Molecular Target | Predicted Binding Energy (kcal/mol) | Key Interaction Type |

|---|---|---|---|

| Compound 3c (FPMINT Analogue) | Equilibrative Nucleoside Transporter 1 (ENT1) | -7.05 | Stable binding within protein cavity |

Conformational analysis seeks to identify the most stable three-dimensional shapes of a molecule. For this compound, the primary conformational flexibility lies in the rotation around the single bonds connecting the aromatic rings to the piperazine core.

Computational energy minimization studies typically confirm that the piperazine ring's lowest energy state is the chair conformation. researchgate.net In this arrangement, the bulky 4-chlorobenzoyl and 3-chlorophenyl groups are positioned equatorially to minimize steric clashes. This predefined geometry reduces the conformational entropy upon binding, which can be energetically favorable. Understanding the rotational energy barriers between the rings and the piperazine core is also crucial, as the molecule must adopt a specific, often higher-energy, "bioactive" conformation to fit perfectly into the binding site of its target protein.

In Vitro and Preclinical Non Human Biological Activity Investigations

Cellular Assays for Biological Response

Investigation of Growth Inhibition in Cell Lines (e.g., cancer cell lines, excluding human clinical data)

Currently, there is a lack of publicly available scientific literature detailing specific studies on the growth inhibitory effects of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in various cancer or other cell lines. While research has been conducted on structurally related compounds, such as derivatives of 1-(4-chlorobenzhydryl)piperazine, which have shown cytotoxic activity against a range of cancer cell lines including those from the liver, breast, colon, gastric, and endometrial cancers, these findings cannot be directly extrapolated to this compound. mdpi.comnih.govresearchgate.netnih.gov For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity. nih.gov However, specific GI50 (50% growth inhibition) values for this compound are not provided in these studies.

Functional Assays for Receptor Agonism/Antagonism in Cultured Cells

There is a scarcity of specific data from functional assays in cultured cells to definitively characterize the agonist or antagonist activity of this compound at various receptors. The broader class of piperazine (B1678402) derivatives has been noted for its potential to modulate dopamine (B1211576) receptor activity. However, detailed studies reporting on the functional response (e.g., stimulation or inhibition of second messenger pathways) in cell lines expressing specific receptors for this compound are not available in the current body of scientific literature.

Enzymatic Activity Assays with Isolated Enzymes

No specific studies detailing the inhibitory or activating effects of this compound on isolated enzymes have been found in the public domain. While related piperazine-containing compounds have been investigated for their effects on various enzymes, such as monoacylglycerol lipase (B570770) (MAGL), there is no direct evidence or published IC50 or Ki values for the enzymatic activity of this compound itself. nih.gov

Preclinical Animal Model Studies (Focus on Mechanistic Elucidation)

Effects on Neurotransmitter Systems in Rodent Models

There is no specific information available from preclinical studies in rodent models, such as in vivo microdialysis, that investigates the direct effects of this compound on the levels of neurotransmitters like dopamine, serotonin (B10506), or norepinephrine (B1679862) in the brain. nih.govnih.gov While the structurally related compound 1-(3-chlorophenyl)piperazine (B195711) (mCPP) has been studied for its effects on serotonergic and other neurotransmitter systems, these findings are not directly applicable to this compound. nih.govfda.gov

Behavioral Phenotyping Linked to Molecular Mechanisms (e.g., stereotypy inhibition, GABA-ergic influence)

Specific preclinical behavioral studies in animal models to characterize the behavioral phenotype associated with this compound are not available in the published literature. Therefore, there is no direct evidence to link its molecular mechanisms to specific behavioral outcomes such as alterations in locomotor activity, stereotypy, or behaviors influenced by the GABAergic system. Studies on the related compound mCPP have shown effects on locomotor activity and anxiety-like behaviors in mice, but this information does not directly pertain to this compound. nih.govnih.govscirp.org

Metabolism and Pharmacokinetics in Preclinical Contexts

In Vitro Metabolic Stability and Metabolite Identification (e.g., liver metabolism)

No published studies were found that specifically investigated the in vitro metabolic stability of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine in liver microsomes or other relevant enzyme systems. Consequently, there is no data available on its intrinsic clearance or the identification of its potential metabolites in a preclinical setting.

Pharmacokinetic Profiling in Animal Models (e.g., absorption, distribution, excretion)

A comprehensive search of scientific databases did not yield any preclinical studies detailing the pharmacokinetic profile of this compound in animal models such as rats, mice, or dogs. Therefore, no data tables or detailed research findings regarding its absorption, distribution, or excretion can be presented.

Emerging Research Areas and Future Perspectives for 1 4 Chlorobenzoyl 4 3 Chlorophenyl Piperazine Research

Design and Synthesis of Novel Analogs with Enhanced Target Selectivity

A primary focus of current research is the rational design and synthesis of novel analogs of 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine to improve potency and selectivity for specific molecular targets. The arylpiperazine structure offers multiple points for chemical modification, allowing chemists to fine-tune the compound's pharmacological profile.

The general synthetic approach often involves a nucleophilic substitution reaction. For instance, a common strategy is the reaction of an appropriate piperazine (B1678402) intermediate, such as 1-(3-chlorophenyl)piperazine (B195711), with a variety of substituted benzoyl chlorides. nih.gov This method allows for the introduction of different functional groups onto the benzoyl ring, which can significantly alter the compound's interaction with its biological target. By modifying the electronic and steric properties of the substituents, researchers can enhance binding affinity and selectivity.

For example, in studies on related N-benzoylpiperazine derivatives, various substitutions on the benzoyl moiety have been shown to modulate biological activity. The introduction of electron-withdrawing groups like fluorine or nitro groups, or electron-donating groups such as methoxy, can lead to substantial changes in efficacy. mdpi.com This structure-activity relationship (SAR) is crucial for optimizing lead compounds.

Table 1: Representative Analogs and Synthetic Modifications Below is a table illustrating how different substituents on a related N-benzoylpiperazine scaffold can be achieved through synthesis.

| Base Compound | Reactant | Resulting Analog Suffix |

| 1-(Aryl)piperazine | 4-Fluorobenzoyl chloride | -4-(4-fluorobenzoyl) |

| 1-(Aryl)piperazine | 4-Methoxybenzoyl chloride | -4-(4-methoxybenzoyl) |

| 1-(Aryl)piperazine | 4-Bromobenzoyl chloride | -4-(4-bromobenzoyl) |

| 1-(Aryl)piperazine | 4-Nitrobenzoyl chloride | -4-(4-nitrobenzoyl) |

| 1-(Aryl)piperazine | Biphenyl-4-carbonyl chloride | -4-(4-phenylbenzoyl) |

This table is based on synthetic strategies for analogous piperazine compounds. mdpi.com

The synthesis of these analogs is typically confirmed through various analytical techniques, including Infrared (IR) spectroscopy, which shows the characteristic N-C=O stretch, and Nuclear Magnetic Resonance (NMR) spectroscopy, which confirms the specific proton and carbon environments of the new molecule. nih.govmdpi.com

Elucidation of Additional Molecular Targets and Biological Pathways

While arylpiperazines are well-known for their effects on the central nervous system, particularly as ligands for dopamine (B1211576) and serotonin (B10506) receptors, emerging research aims to identify additional molecular targets. nih.gov The broad bioactivity of the piperazine scaffold suggests that compounds like this compound may interact with a wider range of proteins and pathways than initially anticipated.

Studies on analogous compounds have revealed activities across several therapeutic areas:

Anticancer Activity : Some N-benzoylpiperazine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.govmdpi.com Mechanistic studies suggest that these compounds may inhibit microtubule synthesis, disrupt cell cycle progression, and induce apoptosis (programmed cell death). nih.gov The inhibition of enzymes like topoisomerase II has also been identified as a potential mechanism of action. nih.gov

Antipsychotic Activity : The core structure is a key component in molecules designed to modulate dopamine receptors, particularly the D4 subtype, which is a target for the development of novel antipsychotic agents. nih.govglobalresearchonline.net

Antimicrobial Properties : The piperazine nucleus is present in various synthetic compounds with demonstrated antimicrobial and antifungal activities, indicating potential applications in treating infectious diseases. nih.govneuroquantology.com

Future research will likely involve high-throughput screening and proteomic approaches to systematically identify new binding partners for this class of compounds, thereby uncovering novel therapeutic applications.

Table 2: Potential Molecular Targets for Arylpiperazine Scaffolds

| Potential Molecular Target | Associated Biological Pathway/Effect | Therapeutic Area |

| Dopamine D4 Receptors | Modulation of dopaminergic neurotransmission | Psychiatry (Antipsychotics) nih.gov |

| Serotonin Receptors (e.g., 5-HT1A) | Modulation of serotonergic pathways | Psychiatry (Antidepressants, Anxiolytics) nih.gov |

| Microtubules | Disruption of mitotic spindle formation, cell cycle arrest | Oncology nih.gov |

| Topoisomerase II | Inhibition of DNA replication and repair | Oncology nih.gov |

| Various Bacterial/Fungal Proteins | Inhibition of essential cellular processes | Infectious Diseases nih.govneuroquantology.com |

Application of Advanced Research Tools in Compound Analysis and Biological Evaluation

The investigation of this compound and its analogs is propelled by the application of sophisticated research tools for both chemical analysis and biological characterization.

For Compound Analysis:

Spectroscopic Methods : Techniques like 1H-NMR, IR spectroscopy, and mass spectrometry are essential for confirming the chemical structure and purity of newly synthesized analogs. researchgate.net

Chromatography : High-performance liquid chromatography (HPLC) is routinely used to purify compounds and assess their stability.

For Biological Evaluation:

In Vitro Cytotoxicity Assays : The Sulforhodamine B (SRB) assay is a widely used method to quantify the cell growth inhibitory activity of compounds on various cancer cell lines. researchgate.net

Real-Time Cell Analysis : Impedance-based technologies, such as the xCELLigence system, allow for the continuous, real-time monitoring of cellular responses to a compound, providing dynamic insights into its cytotoxic or cytostatic effects over time. researchgate.net

Receptor Binding Assays : Radioligand binding assays are the gold standard for determining a compound's affinity (Ki value) for specific receptors, which is critical for understanding its potency and selectivity. nih.gov

In Silico Modeling : Computational tools, including molecular docking, are increasingly used to predict how a compound might bind to a protein target. This helps in the rational design of new analogs with improved binding characteristics and provides hypotheses about the mechanism of action that can be tested experimentally. scielo.br

Table 3: Advanced Research Tools and Their Applications

| Research Tool | Application in Compound Research |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise chemical structure of synthesized analogs. nih.gov |

| Mass Spectrometry (MS) | Confirmation of molecular weight and elemental composition. researchgate.net |

| xCELLigence System | Real-time monitoring of cell proliferation and cytotoxicity. researchgate.net |

| Radioligand Binding Assays | Quantification of binding affinity to specific molecular targets (e.g., receptors). nih.gov |

| Molecular Docking | In silico prediction of ligand-protein binding modes to guide analog design. scielo.br |

Potential as a Chemical Probe for Fundamental Biological Research

Beyond its potential as a therapeutic agent, this compound and its derivatives hold promise as chemical probes for basic scientific research. A chemical probe is a highly selective small molecule used to study the function of a specific protein or pathway in a biological system.

The development of analogs with high selectivity for a single molecular target is a crucial step in creating a valuable chemical probe. For example, an analog that binds with high affinity to the dopamine D4 receptor but has negligible affinity for other dopamine or serotonin receptors could be used to investigate the specific roles of the D4 receptor in neuronal signaling. nih.gov Such a tool would allow researchers to selectively activate or inhibit the D4 receptor in cellular or animal models, helping to dissect its function in health and disease without the confounding effects of off-target interactions.

As SAR studies lead to the creation of increasingly potent and selective ligands based on the 1-(aryl)-4-(benzoyl)piperazine scaffold, their utility as research tools will grow, enabling a deeper understanding of complex biological systems.

Q & A

Q. What are the key synthetic pathways for synthesizing 1-(4-chlorobenzoyl)-4-(3-chlorophenyl)piperazine, and how do reaction conditions influence yield optimization?

- Methodological Answer : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. For example, in analogous syntheses, azo coupling using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide as a dehydrating agent achieves yields >80% under controlled conditions . Critical factors include stoichiometric ratios of reactants (e.g., 1:1 molar ratio of benzoic acid to piperazine), solvent selection (e.g., dimethylformamide for solubility), and temperature (typically 80–100°C). Post-synthesis purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium) is essential to isolate the target compound from byproducts . Yield discrepancies (e.g., 73.2% vs. 39.1% in multi-step processes) often arise from incomplete debenzylation or side reactions during crystallization .

Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming substitution patterns. For example, aromatic protons in the 3-chlorophenyl group resonate at δ 7.2–7.4 ppm, while piperazine protons appear as multiplets at δ 2.8–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+H]+ at m/z 349.07 for C17H15Cl2N2O).

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) and TLC (Rf = 0.39–0.44 using silica gel) validate purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (Category 2 skin/eye irritant) .

- Ventilation : Employ fume hoods to mitigate inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) on the piperazine or benzoyl moieties affect biological activity?

- Methodological Answer : Substituent position and electronic properties significantly modulate activity. For example:

- 3-Chlorophenyl vs. 4-Chlorophenyl : Electron-withdrawing groups at the 3-position enhance receptor binding affinity due to altered dipole interactions .

- Piperazine Ring Modifications : Bulky substituents (e.g., trifluoromethyl) at the 4-position increase metabolic stability but may reduce solubility .

- SAR Studies : Use computational models (e.g., molecular docking) to predict interactions with targets like dopamine D3 receptors. Validate via in vitro assays (e.g., radioligand binding) .

Q. What analytical challenges arise in quantifying trace impurities, and how can they be resolved?

- Methodological Answer :

- Impurity Profiling : Residual solvents (e.g., DMF) and byproducts (e.g., dehalogenated derivatives) are common. Use GC-MS with headspace sampling for solvent detection .

- Limit of Detection (LOD) : Achieve sub-ppm sensitivity via UPLC-MS/MS with electrospray ionization (ESI).

- Data Contradictions : Discrepancies in impurity profiles between batches may stem from variable reaction kinetics. Use Design of Experiments (DoE) to isolate critical process parameters .

Q. How can stability studies under varying pH and temperature conditions inform formulation strategies?

- Methodological Answer :

- Forced Degradation : Expose the compound to acidic (pH 1.2), neutral (pH 6.8), and alkaline (pH 12) buffers at 40°C for 48 hours. Monitor degradation via HPLC .

- Degradation Pathways : Hydrolysis of the amide bond is predominant under acidic conditions, while oxidation occurs in alkaline media .

- Formulation Mitigation : Use lyophilization or enteric coatings to enhance shelf-life in aqueous environments .

Q. What in vitro models are suitable for evaluating its potential as a dopamine receptor ligand?

- Methodological Answer :

- Cell-Based Assays : Use HEK-293 cells transfected with human dopamine D2/D3 receptors. Measure cAMP inhibition via ELISA .

- Competitive Binding Assays : Employ [3H]spiperone as a radioligand. Calculate Ki values using the Cheng-Prusoff equation .

- False Positives : Address nonspecific binding by including control compounds (e.g., haloperidol) and validating with orthogonal assays (e.g., β-arrestin recruitment) .

Q. How can computational tools predict metabolic pathways and potential toxicity?

- Methodological Answer :

- ADME Prediction : Use software like SwissADME to predict cytochrome P450 (CYP) metabolism. For example, CYP3A4-mediated N-dealkylation is likely .

- Toxicity Profiling : Apply QSAR models to assess mutagenicity (e.g., Ames test predictions) and hepatotoxicity.

- Limitations : Computational predictions may miss rare metabolites. Validate with in vitro microsomal studies (e.g., human liver microsomes + NADPH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.